![molecular formula C7H4Cl2N4 B062724 5-(2,3-Dichlorophenyl)-1H-tetrazole CAS No. 175205-12-6](/img/structure/B62724.png)
5-(2,3-Dichlorophenyl)-1H-tetrazole
Overview
Description
5-(2,3-Dichlorophenyl)-1H-tetrazole (5-DCT) is a heterocyclic compound belonging to the family of tetrazoles. It is a colorless, crystalline solid with a molecular weight of 226.06 g/mol and a melting point of 153-156 °C. 5-DCT is a highly reactive compound and is used in a variety of synthetic reactions. It is also used in the synthesis of pharmaceuticals and agrochemicals, as well as in the manufacture of dyes, pigments, catalysts, and other industrial chemicals.
Scientific Research Applications
Pharmacology: Antihypertensive Drug Development
5-(2,3-Dichlorophenyl)-1H-tetrazole: has potential applications in the development of antihypertensive drugs. The compound’s structural similarity to dihydropyridines, which are known calcium channel blockers, suggests it could be modified to enhance its activity and selectivity for cardiovascular targets .
Organic Synthesis: Hydrogen Transfer Reagent
In organic synthesis, this compound could serve as a hydrogen transfer reagent. Its tetrazole ring might be utilized to transfer hydrogen atoms in various synthetic pathways, potentially emulating the biological NAD(P)H reducing agents .
Medicinal Chemistry: Scaffold for Derivatization
The tetrazole moiety in 5-(2,3-Dichlorophenyl)-1H-tetrazole can act as a scaffold for further derivatization. This allows for the creation of a diverse library of compounds with potential pharmacological activities, including anticancer and neuroprotective properties .
Biochemistry: Enzyme Inhibition Studies
Due to its structural features, 5-(2,3-Dichlorophenyl)-1H-tetrazole could be used in biochemistry for enzyme inhibition studies. It may interact with enzymes’ active sites, providing insights into their functioning and aiding in the design of inhibitors .
Industrial Chemistry: Chemical Intermediate
This compound may find applications as a chemical intermediate in industrial chemistry. Its reactive sites make it a candidate for various chemical transformations, leading to the production of materials like polymers or fine chemicals .
Environmental Science: Toxicity Assessment
Lastly, the environmental impact of 5-(2,3-Dichlorophenyl)-1H-tetrazole could be studied to assess its toxicity and degradation products. Understanding its behavior in the environment is crucial for evaluating its safety and potential as a commercial chemical .
Mechanism of Action
Target of Action
The primary target of 5-(2,3-Dichlorophenyl)-1H-tetrazole is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
It is known to interact with its target, cdk2 . This interaction may lead to changes in the cell cycle, potentially inhibiting cell division and proliferation.
Biochemical Pathways
Given its interaction with cdk2, it is likely to influence pathways related to cell cycle regulation .
Result of Action
Given its interaction with CDK2, it may have effects on cell division and proliferation .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
properties
IUPAC Name |
5-(2,3-dichlorophenyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N4/c8-5-3-1-2-4(6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OICQEAMHYWSULT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405606 | |
Record name | 5-(2,3-Dichlorophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dichlorophenyl)-1H-tetrazole | |
CAS RN |
175205-12-6 | |
Record name | 5-(2,3-Dichlorophenyl)-2H-tetrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,3-Dichlorophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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